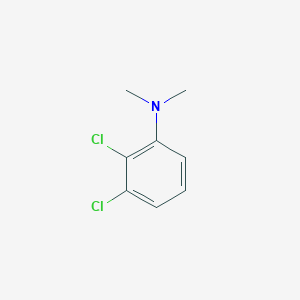

2,3-dichloro-N,N-dimethylaniline

Description

Historical Context and Evolution of Research Trajectories

The study of 2,3-dichloro-N,N-dimethylaniline is rooted in the broader historical development of halogenated aniline (B41778) chemistry, which saw significant expansion during the mid-20th century. Early investigations into dichloroaniline derivatives were driven by their potential industrial applications. For instance, patent literature from the 1950s documents the exploration of condensation products of 2,3-dichloroaniline (B127971) with other chemical entities, highlighting an early interest in the reactivity of the 2,3-dichloroaniline scaffold.

These foundational studies, which included investigations into the antimicrobial properties of 2,3-dichloroaniline derivatives, established a basis for understanding the chemical behavior of this class of compounds. The subsequent exploration of N,N-dimethylated versions, such as 2,3-dichloro-N,N-dimethylaniline, represents a logical progression in this research trajectory. The introduction of the dimethylamino group modifies the electronic properties and steric environment of the molecule, opening up new avenues for synthetic transformations and applications.

Academic Significance within Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 2,3-dichloro-N,N-dimethylaniline serves as a valuable intermediate and building block. The interplay between the activating dimethylamino group and the deactivating, ortho- and meta-directing chloro groups presents interesting regiochemical possibilities for electrophilic aromatic substitution reactions. The electron-donating dimethylamino group generally directs incoming electrophiles to the ortho and para positions. However, the presence of chlorine atoms at the 2 and 3 positions sterically hinders the adjacent positions and electronically deactivates the ring, influencing the outcome of further substitutions.

The compound undergoes a variety of reactions typical for a tertiary aniline, including oxidation to form nitroso or nitro derivatives and reduction reactions. Its utility is also seen in its role as a precursor in the synthesis of more complex molecules. For example, N,N-dimethylaniline, the parent compound, is a key precursor to commercially important triarylmethane dyes like malachite green and crystal violet. wikipedia.org By extension, 2,3-dichloro-N,N-dimethylaniline can be envisioned as a starting material for structurally modified dyes and other functional organic materials where the chlorine substituents can tune the final properties of the molecule.

Overview of Key Research Domains and Challenges

The research domains for 2,3-dichloro-N,N-dimethylaniline are primarily centered on its applications as a chemical intermediate. Key areas of investigation include its use in the synthesis of:

Dyes and Pigments: As a derivative of N,N-dimethylaniline, it holds potential for the synthesis of novel dyes, where the chlorine atoms could enhance properties such as lightfastness or alter the absorption spectrum.

Pharmaceuticals: Chloro-containing molecules are significant in drug discovery, with many approved drugs containing chlorine. nih.gov Substituted anilines are common scaffolds in medicinal chemistry, and 2,3-dichloro-N,N-dimethylaniline could serve as a starting point for the synthesis of new biologically active compounds. nih.gov

Agrochemicals and Polymers: Halogenated aromatic compounds are integral to the production of certain agrochemicals and polymers. The specific substitution pattern of 2,3-dichloro-N,N-dimethylaniline makes it a candidate for research and development in these industries.

Despite its potential, research involving this compound faces several challenges. A primary challenge lies in controlling the regioselectivity of its reactions. The complex interplay of electronic and steric effects from the substituents can lead to mixtures of products in subsequent synthetic steps, necessitating careful optimization of reaction conditions. Furthermore, the synthesis of 2,3-dichloro-N,N-dimethylaniline itself can present difficulties in achieving high purity and yield, which is a common issue for polysubstituted anilines.

Properties of 2,3-Dichloro-N,N-dimethylaniline

| Property | Value |

| Molecular Formula | C₈H₉Cl₂N nih.gov |

| Molecular Weight | 190.07 g/mol nih.gov |

| CAS Number | 58566-65-7 nih.gov |

| Physical State | Typically a yellowish liquid or solid |

| IUPAC Name | 2,3-dichloro-N,N-dimethylaniline nih.gov |

| SMILES | CN(C)C1=C(C(=CC=C1)Cl)Cl nih.gov |

| InChIKey | DXWYDTKXGNLLLF-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11(2)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWYDTKXGNLLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371065 | |

| Record name | 2,3-dichloro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58566-65-7 | |

| Record name | 2,3-dichloro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dichloro N,n Dimethylaniline

Precursor Selection and Strategic Functionalization

The judicious selection of precursors and their subsequent functionalization are critical for the successful synthesis of 2,3-dichloro-N,N-dimethylaniline.

Dichloroaniline Precursors and Their Transformations

The primary precursor for the synthesis of 2,3-dichloro-N,N-dimethylaniline is 2,3-dichloroaniline (B127971). wikipedia.org This compound is an organic chemical with the formula C₆H₃Cl₂(NH₂). wikipedia.org It is typically a colorless oil, though commercial samples may appear colored. wikipedia.org The production of 2,3-dichloroaniline is commonly achieved through the hydrogenation of 2,3-dichloronitrobenzene. wikipedia.org

There are six isomers of dichloroaniline, with the position of the two chlorine atoms on the aniline (B41778) ring determining the specific isomer. wikipedia.org 2,3-dichloroaniline is used in the manufacturing of dyes, pigments, and as a flame retardant for polymers. chemicalbook.com

N-Methylation Strategies: Reductive Amination and Alkylation Approaches

The introduction of two methyl groups onto the nitrogen atom of 2,3-dichloroaniline is a key step in forming 2,3-dichloro-N,N-dimethylaniline. This is achieved through N-methylation, with reductive amination and alkylation being two prominent strategies.

Reductive Amination: This method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to a more substituted amine. wikipedia.orglibretexts.org It is a widely used technique in organic synthesis due to its ability to be performed catalytically in a single pot under mild conditions. wikipedia.org Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Alkylation Approaches: Direct alkylation of anilines can be achieved using alkylating agents. For instance, the reaction of aniline with methanol (B129727) can produce N,N-dimethylaniline. acs.org Various catalysts, such as β zeolite molecular sieves and γ-alumina, have been studied to optimize this reaction. acs.orgresearchgate.net One study reported a high yield of N,N-dimethylaniline from nitrobenzene (B124822) and methanol using a Raney-Ni® catalyst in a one-pot synthesis. rsc.org Another approach involves the use of trimethyl phosphate (B84403) as an alkylating agent for the dimethylation of aniline. youtube.com

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to desired products.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-N cross-coupling reactions)

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the synthesis of anilines and their derivatives. acs.orguwindsor.ca These reactions facilitate the formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. acs.org The versatility of this method allows for the synthesis of a wide range of N,N-dimethylaniline derivatives from aryl triflates and dimethylamine (B145610) using a simple palladium-based catalytic system. researchgate.netorganic-chemistry.org The choice of ligands, such as XPhos, is crucial for the success of these reactions. organic-chemistry.org

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While specific applications in the direct synthesis of 2,3-dichloro-N,N-dimethylaniline are not extensively documented in the provided results, the broader field of N,N-dimethylaniline synthesis has seen the use of organocatalysts. For example, polyurethane catalysts can selectively promote desired reactions during polyurethane synthesis. researchgate.net Furthermore, organic acids have been studied as catalysts for urethane (B1682113) formation. researchgate.net

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of N,N-dimethylaniline synthesis, several approaches align with these principles.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor, is a key green chemistry strategy. The direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol exemplifies this, where methanol serves as a hydrogen source, alkylating agent, and solvent. rsc.org The use of recyclable catalysts, such as iron-based Lewis catalysts, also contributes to a greener process. researchgate.net Furthermore, employing molecular oxygen as a terminal oxidant in certain synthetic methodologies represents an environmentally benign approach. mdpi.com The development of solvent-free or solid-state reaction conditions, as seen in some 1,2,4-thiadiazole (B1232254) syntheses, further minimizes environmental impact. mdpi.com

Solvent-Free and Aqueous-Phase Syntheses

The move away from volatile organic solvents is a key goal in green chemistry. While specific literature detailing a solvent-free or purely aqueous-phase synthesis for 2,3-dichloro-N,N-dimethylaniline is limited, general methodologies for related compounds highlight promising directions.

Solvent-Free Approaches: Research has demonstrated the feasibility of solvent-free syntheses for various aniline derivatives. nih.gov For instance, microwave-assisted, solvent-free reactions of non-volatile amines with aromatic aldehydes can produce high yields of imines, which are intermediates in some amination pathways. organic-chemistry.org Another approach involves using a Brønsted acidic ionic liquid as a catalyst in a solvent-free Friedel-Crafts reaction to create aniline-based compounds. nih.gov These methods reduce waste and the environmental impact associated with traditional solvents.

Aqueous-Phase Syntheses: The Eschweiler-Clarke reaction, a classic method for N-methylation of primary and secondary amines, is typically performed in an aqueous solution of formaldehyde (B43269) and formic acid. nrochemistry.comwikipedia.orgjk-sci.com This reaction proceeds by forming an imine, which is then reduced by formic acid, making it an inherently aqueous-friendly process that avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com Electrochemical synthesis of N,N-dimethyl-1,4-benzenediamine derivatives has also been successfully carried out in an aqueous ethanol (B145695) medium, suggesting that electrochemical methods could be adapted for other isomers. rsc.org

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. primescholars.comrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov

The synthesis of N,N-dimethylanilines can be achieved through various routes, each with a different atom economy. The traditional Eschweiler-Clarke reaction, using formaldehyde and formic acid, is highly atom-economical as the only byproduct is carbon dioxide gas, which is readily removed. wikipedia.org

A comparative analysis of methylating agents for aniline reveals significant differences in atom economy. The trend generally follows: Methanol > Dimethyl Carbonate (DMC) ≥ Dimethyl Sulfate (B86663) (DMS) > Methyl Iodide (MeI). researchgate.net Methanol incorporates a larger percentage of its mass into the product and is considered a cost-effective and environmentally friendly reagent. researchgate.net

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions such as temperature, pressure, and reactant ratios is crucial for maximizing product yield and purity while minimizing reaction time and energy consumption.

Temperature and Pressure Effects

The synthesis of N,N-dimethylaniline from aniline and methanol is often conducted under pressure in an autoclave. prepchem.comguidechem.comsciencemadness.org One procedure specifies heating a mixture of aniline, methanol, and sulfuric acid for 6-8 hours at 230-240°C, where pressures can reach approximately 30 atmospheres. prepchem.comsciencemadness.org Another method involves a two-stage heating process, first at 215°C and then at 170°C, to decompose intermediate products and improve yield. prepchem.com

For other aniline syntheses, temperature control is equally critical. The nitration of dimethylaniline to form the meta-isomer, for example, requires careful temperature regulation between 5°C and 10°C to achieve the desired product. orgsyn.org In a different context, the synthesis of N,N-dimethylaniline using dimethyl carbonate was optimized at a reaction temperature of 200°C and a pressure of 3.5 MPa, achieving a 90% yield. researchgate.net

Table 1: Effect of Temperature and Pressure on N,N-Dimethylaniline Synthesis

| Reactants | Temperature (°C) | Pressure | Duration (hours) | Yield | Reference |

|---|---|---|---|---|---|

| Aniline, Methanol, Aniline HCl | 230-240 | ~30 atm | 7-8 | Not specified | prepchem.com |

| Aniline, Methanol, H₂SO₄ | 215 then 170 | ~30 atm | 6 then 5 | 95% | prepchem.com |

| Aniline, Dimethyl Carbonate | 200 | 3.5 MPa | 2 | 90% | researchgate.net |

Stoichiometric Ratio Influence

The molar ratio of reactants significantly influences the outcome of the synthesis, particularly in preventing side reactions and over-alkylation. The Eschweiler-Clarke reaction utilizes an excess of both formaldehyde and formic acid to ensure the complete methylation of a primary or secondary amine to the tertiary amine. wikipedia.orgjk-sci.com Using less than two equivalents of formaldehyde with a primary amine can result in a mixture of secondary and tertiary amines along with unreacted starting material. wikipedia.org

In a simplified version of the Eschweiler-Clarke reaction using only formaldehyde, a large excess (8 equivalents) was used to effectively methylate secondary amines. organic-chemistry.org For the synthesis of N,N-dimethylaniline using dimethyl carbonate, an optimized molar ratio of aniline to dimethyl carbonate was found to be 1:1.25. researchgate.net

Table 2: Influence of Stoichiometric Ratios on N-Alkylation

| Target Product | Amine | Alkylating Agent | Molar Ratio (Amine:Reagent) | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| Tertiary Amine | Primary Amine | Formaldehyde/Formic Acid | Excess reagents used | Aqueous solution, near boiling | Complete methylation to tertiary amine | wikipedia.org |

| N,N-Dimethylaniline | Aniline | Dimethyl Carbonate | 1:1.25 | 200°C, 3.5 MPa | 90% yield | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dichloro N,n Dimethylaniline

Electrophilic Aromatic Substitution Reactions

The dimethylamino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the presence of two chlorine atoms on the ring, which are deactivating and also ortho-, para-directing, complicates the regiochemical outcome of these reactions.

Halogenation Studies (Beyond Initial Synthesis)

Further halogenation of 2,3-dichloro-N,N-dimethylaniline is influenced by the existing substitution pattern. The strong activating effect of the N,N-dimethylamino group directs incoming electrophiles to the ortho and para positions. In this case, the para position (C-4) and the ortho position (C-6) are the most likely sites for further electrophilic attack. The steric hindrance from the adjacent chloro and dimethylamino groups at the C-2 position would likely disfavor substitution at the C-4 position to some extent, making the C-6 position a probable site for halogenation.

A general method for the regioselective halogenation of N,N-dialkylanilines involves the treatment of the corresponding N-oxides with thionyl halides. nih.gov For instance, treatment of N,N-dimethylaniline N-oxide with thionyl chloride predominantly yields the 2-chloro-N,N-dimethylaniline. nih.gov This methodology could potentially be applied to 2,3-dichloro-N,N-dimethylaniline N-oxide to explore the introduction of an additional halogen atom, likely at the C-6 position.

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. masterorganicchemistry.com The reaction of N,N-dimethylaniline with a mixture of concentrated nitric acid and sulfuric acid typically results in the formation of a meta-substituted product due to the protonation of the strongly basic dimethylamino group under the acidic conditions, which transforms it into a deactivating, meta-directing ammonium (B1175870) group.

For 2,3-dichloro-N,N-dimethylaniline, the reaction conditions would similarly lead to the formation of the anilinium ion. The two deactivating chloro groups and the deactivating anilinium group would significantly reduce the reactivity of the ring towards further electrophilic attack. However, if a reaction were to occur, the directing effects would need to be considered. The chloro groups direct ortho and para, while the anilinium group directs meta. This would lead to a complex mixture of products, with substitution likely being very difficult to achieve.

Sulfonation of aromatic compounds is typically carried out using fuming sulfuric acid (H₂SO₄·SO₃). masterorganicchemistry.com Similar to nitration, the strong acidic conditions would protonate the dimethylamino group, deactivating the ring and making sulfonation challenging.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Displacement of Halogen Atoms

In 2,3-dichloro-N,N-dimethylaniline, the chlorine atoms can potentially be displaced by strong nucleophiles. The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer complex. libretexts.org The dimethylamino group is electron-donating, which disfavors the formation of the negatively charged intermediate required for SNAr. Therefore, displacement of the halogen atoms in 2,3-dichloro-N,N-dimethylaniline via a standard SNAr mechanism is expected to be slow.

However, certain activated nucleophiles or reaction conditions might facilitate such transformations. For instance, reactions involving very strong nucleophiles or the use of transition metal catalysis could potentially enable the displacement of the chloro substituents.

Oxidative and Reductive Transformations

The N,N-dimethylamino group is susceptible to oxidation. The oxidation of substituted N,N-dimethylanilines by oxidizing agents like cytochrome P-450 has been studied, leading to N-demethylation. nih.gov A proposed mechanism for some transition metal-catalyzed oxidations of N,N-dialkylanilines involves a rate-determining single electron transfer (SET) to form an iminium ion intermediate. nih.gov This intermediate can then be trapped by nucleophiles. In the case of 2,3-dichloro-N,N-dimethylaniline, oxidation could lead to the formation of the corresponding N-oxide or undergo N-demethylation to yield 2,3-dichloro-N-methylaniline and subsequently 2,3-dichloroaniline (B127971).

Selective Oxidation of the N-Methyl Groups

The N,N-dimethylamino moiety of 2,3-dichloro-N,N-dimethylaniline is a key functional group that influences its reactivity, particularly its susceptibility to oxidation. Research into related N,N-dimethylaniline compounds has focused on the selective oxidation and removal of one or both methyl groups, a reaction known as N-demethylation. This transformation is significant in synthetic organic chemistry for modifying molecular structures.

Studies on analogous N-methyl-N-arylmethyl compounds have demonstrated that selective N-demethylation can be achieved using specific reagent systems. sci-hub.se One effective method involves the use of N-iodosuccinimide (NIS) in a polar solvent like acetonitrile (B52724). sci-hub.se The reaction is believed to proceed through the oxidation of the tertiary amine to an iminium intermediate, which is then hydrolyzed or treated with a reagent like O-methylhydroxylamine hydrochloride to yield the secondary amine. sci-hub.se

The selectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of solvent and the halogenating agent. For instance, in the case of N-methyl-N-benzyl-α-amino esters, using NIS in acetonitrile preferentially cleaves the N-methyl group over the N-benzyl group. sci-hub.se However, changing the solvent to N,N-dimethylformamide (DMF) or using N-bromosuccinimide (NBS) can shift the selectivity towards cleavage of the N-benzyl group. sci-hub.se This highlights the delicate balance of electronic and steric factors that govern the reaction pathway. Enzymatic systems, such as cytochrome P-450, are also known to catalyze the N-demethylation of N,N-dimethylanilines through an oxidative mechanism. nih.gov

Table 1: Solvent and Reagent Effects on the Selective Oxidation of an N-methyl-N-benzylamine model system sci-hub.se

| Reagent | Solvent | Major Product | Selectivity |

|---|---|---|---|

| NIS | Acetonitrile | N-demethylation | High (83% yield of demethylated product) |

| NIS | DMF | N-debenzylation | High (59% yield of debenzylated product) |

| NBS | DMF | N-debenzylation | Moderate (27% yield of debenzylated product) |

| NIS | Dichloromethane | Mixture | 59% demethylation, 26% debenzylation |

Reduction of Aromatic Ring Systems

Detailed studies specifically documenting the reduction of the aromatic ring of 2,3-dichloro-N,N-dimethylaniline are limited in the available scientific literature. In general, the reduction of chlorinated aromatic systems, such as Birch reduction or catalytic hydrogenation, can be challenging. These reactions often require harsh conditions and may be complicated by competing dehalogenation reactions, where the chlorine atoms are removed. The presence of both the electron-donating dimethylamino group and the electron-withdrawing chloro substituents would exert competing influences on the electron density of the aromatic ring, affecting its susceptibility to reduction and the regioselectivity of the outcome.

However, reduction reactions on precursors to similarly structured compounds are well-established. For example, the related primary amine, 2,3-dichloroaniline, is commercially produced via the hydrogenation of 2,3-dichloronitrobenzene. wikipedia.org This reaction demonstrates that the dichlorinated benzene (B151609) ring is stable to catalytic hydrogenation conditions that are sufficient to reduce a nitro group.

Acid-Base Properties and Protonation Studies

The presence of the dimethylamino group confers basic properties upon 2,3-dichloro-N,N-dimethylaniline. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a corresponding dimethylanilinium salt. quizlet.com

The basicity of the molecule is significantly influenced by the electronic effects of the substituents on the aromatic ring. The two chlorine atoms are strongly electron-withdrawing groups, which pull electron density away from the benzene ring and, by extension, from the nitrogen atom of the dimethylamino group. This inductive effect reduces the availability of the nitrogen's lone pair for protonation, thereby making 2,3-dichloro-N,N-dimethylaniline a weaker base than its non-halogenated counterpart, N,N-dimethylaniline.

While the specific pKa value for 2,3-dichloro-N,N-dimethylaniline is not widely reported, data from closely related isomers can provide a reliable estimate. For instance, 2,6-dichloro-N,N-dimethylaniline is reported to have a pKa in the range of 1 to 2. This is substantially lower than the pKa of non-chlorinated anilines, such as 2,6-dimethylaniline, which has a pKa of approximately 4.5, clearly illustrating the base-weakening effect of the chlorine substituents.

Table 2: Comparison of pKa Values for Related Aniline (B41778) Compounds

| Compound | Substituents | Approximate pKa |

|---|---|---|

| 2,6-Dichloro-N,N-dimethylaniline | Two Cl atoms (electron-withdrawing) | ~1-2 |

| 2,6-Dimethylaniline | Two CH₃ groups (electron-donating) | ~4.5 |

Reaction Kinetics and Thermodynamic Analyses

The kinetics and thermodynamics of reactions involving substituted N,N-dimethylanilines have been investigated to understand their reaction mechanisms. Studies on the enzymatic oxidation of various substituted N,N-dimethylanilines by cytochrome P-450 have shown that the reaction rates are correlated with the substrate's oxidation-reduction potential. nih.gov This finding supports a kinetic model where the rate-determining step involves an initial electron transfer from the aniline to the oxidized enzyme. nih.gov By fitting the kinetic data to theoretical models like the Rehm-Weller and Agmon-Levine equations, researchers have been able to estimate thermodynamic parameters, such as the reorganization energy (λ) required for the enzyme-substrate complex, which was found to be 22-26 kcal mol⁻¹. nih.gov

Thermodynamic analyses have also been performed on related molecules to understand photophysical processes. For a series of N,N-dialkyl-4-(trifluoromethyl)anilines, the thermodynamics of an intramolecular charge transfer (ICT) reaction were studied. researchgate.net For N,N-di-n-propyl-4-(trifluoromethyl)aniline in ethyl cyanide, the ICT reaction enthalpy (ΔH) and the activation energy (Ea) for the transformation from the locally excited (LE) state to the ICT state were determined from fluorescence quantum yield measurements at different temperatures. researchgate.net

Table 3: Thermodynamic Parameters for the LE → ICT reaction of N,N-di-n-propyl-4-(trifluoromethyl)aniline researchgate.net

| Parameter | Symbol | Value |

|---|---|---|

| Reaction Enthalpy | ΔH | -2.7 kJ/mol |

| Activation Energy | Ea | 5.7 kJ/mol |

Derivatives, Analogues, and Structural Modifications of 2,3 Dichloro N,n Dimethylaniline

Synthesis of Novel Functionalized Derivatives

The introduction of new functional groups onto the 2,3-dichloro-N,N-dimethylaniline backbone is a key strategy for creating derivatives with unique chemical properties. These modifications can be broadly categorized into the addition of electrophilic or nucleophilic sites and alterations to the existing N,N-dimethylamino group.

Introduction of Additional Electrophilic/Nucleophilic Sites

The aromatic ring of N,N-dimethylaniline and its derivatives is susceptible to electrophilic substitution. Reactions such as formylation can introduce new reactive sites. For instance, the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent derived from a formamide (B127407) and phosphorus oxychloride, can be employed for the ortho-formylation of N,N-dimethylanilines. This process introduces an aldehyde group, an electrophilic site, onto the aromatic ring. researchgate.net Unexpectedly, in some cases, this reaction can lead to the formation of dibenzo[b,f] oup.comresearchgate.netdiazocines through a sequence involving formylation, hydride migration, and intramolecular cyclization. researchgate.net

Furthermore, direct C-H amination presents another avenue for functionalization. An iridium(III)-catalyzed reaction enables the α-arylation of N-heteroarenes with boronic acids, showcasing a method for creating C-N bonds and introducing nucleophilic heteroaryl groups. researchgate.net Electrochemical oxidation of N,N-dimethylaniline derivatives can also lead to C-N bond formation through radical-radical coupling, offering a pathway to novel dimeric structures. researchgate.net

Modification of the N,N-Dimethylamino Group

The N,N-dimethylamino group is a key functional moiety that can be modified to alter the electronic and steric properties of the molecule. One common modification is N-demethylation, which can be a metabolic pathway but also a synthetic route to secondary amines. wikipedia.org Conversely, the N,N-dimethylamino group itself can be synthesized through various methylation techniques.

Reductive methylation of anilines, including halogenated anilines, using reagents like formalin (formaldehyde solution) and a reducing agent such as sodium cyanoborohydride, is an efficient method for introducing the N,N-dimethylamino group. spbu.runih.gov This method has proven effective even for anilines with electron-withdrawing substituents, which can otherwise be challenging to methylate. spbu.ru Another classical approach is the Hoffmann reaction, which utilizes methyl iodide. spbu.ru Industrial synthesis often involves the alkylation of aniline (B41778) with methanol (B129727) or dimethyl ether in the presence of an acid catalyst. wikipedia.org

Exploration of Isomeric and Homologous Analogues

Positional Isomers of Dichloro-N,N-dimethylaniline

The regiochemistry of the chlorine atoms on the aniline ring significantly impacts the molecule's properties. Various positional isomers of dichloro-N,N-dimethylaniline exist, each with a unique substitution pattern. For example, 3,4-dichloro-N,N-dimethylaniline is a known isomer. nih.gov The synthesis of these isomers often starts with the corresponding dichloroaniline, followed by N,N-dimethylation.

The halogenation of N,N-dimethylaniline N-oxides provides a method for the regioselective synthesis of halogenated anilines. Treatment with thionyl bromide can lead to para-bromination, while thionyl chloride can result in ortho-chlorination. nih.gov This allows for the controlled synthesis of specific positional isomers that might be difficult to obtain through direct electrophilic halogenation of the aniline itself. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a molecule correlates with its chemical reactivity and physical properties in non-biological systems. For dichlorinated aniline derivatives, SAR studies can elucidate the role of the chlorine atoms and the N,N-dimethylamino group in various chemical transformations.

In the context of synthesizing derivatives, the presence and position of electron-withdrawing groups like halogens can significantly affect the reactivity of the aniline ring and the nucleophilicity of the amino group. For instance, in the synthesis of N-alkyl-2(3H)-benzothiazolone analogs, the presence of an electron-withdrawing halogen on the aniline ring can hinder the cyclization step. oup.com

SAR studies on related dichlorinated compounds have provided insights that can be extrapolated. For example, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, the sulfonamide linker was found to be critical for activity, and substitutions on the benzene (B151609) ring influenced potency. nih.govnih.gov Similarly, in a study of 3,5-dichloropyridine (B137275) derivatives, the 3,5-dichloro substitution pattern was crucial for their activity as P2X7 receptor antagonists. elsevierpure.com While these examples are from biological contexts, the underlying principles of how substituent positioning and functional group identity affect molecular interactions are broadly applicable to understanding reactivity and properties in chemical systems. For 2,3-dichloro-N,N-dimethylaniline derivatives, SAR would involve systematically varying the substituents and correlating these changes with outcomes in specific chemical reactions or with physical properties like solubility, boiling point, or spectroscopic characteristics.

SAR in Material Science Applications (e.g., polymer precursors)

While direct and extensive research on 2,3-dichloro-N,N-dimethylaniline as a primary monomer for polymerization is not widely documented, the structure-activity relationships of analogous substituted anilines provide insights into its potential role as a polymer precursor. The electronic and steric effects of the chloro and N,N-dimethyl substituents are key determinants of its reactivity and the potential properties of polymers derived from it.

In the context of conductive polymers, for instance, the polymerization of aniline derivatives is a well-established field. The properties of the resulting polyaniline are highly dependent on the nature and position of the substituents on the aniline ring. For example, the introduction of alkyl or alkoxy groups on the aniline ring has been shown to improve the solubility and corrosion resistance of the resulting polymers. researchgate.net While not directly involving 2,3-dichloro-N,N-dimethylaniline, these findings suggest that the specific substitution pattern of this compound could impart unique properties to a polymer chain.

The steric hindrance presented by the two chlorine atoms in the ortho and meta positions, as well as the N,N-dimethyl group, would likely influence the regioselectivity of polymerization and the final polymer architecture. This could lead to polymers with different chain conformations and intermolecular interactions compared to unsubstituted polyaniline.

Table 1: Inferred Structure-Property Relationships of Potential Polymers from 2,3-Dichloro-N,N-dimethylaniline Derivatives

| Substituent Modification on Phenyl Ring | Potential Effect on Polymer Properties | Rationale |

| Additional electron-donating groups (e.g., -CH₃, -OCH₃) | Increased solubility, potentially lower conductivity | Enhanced processability due to weaker inter-chain interactions. |

| Additional electron-withdrawing groups (e.g., -NO₂) | Increased oxidative stability, potentially higher conductivity | Further modification of the electronic band structure. |

| Variation in halogen substituent (e.g., F, Br) | Altered electronic properties and intermolecular bonding | Different electronegativity and size of the halogen atom. |

| Modification of N-alkyl groups (e.g., N,N-diethyl) | Increased steric hindrance, altered solubility | Larger alkyl groups can affect chain packing and solubility. |

It is important to note that these are inferred relationships based on the established principles of polymer chemistry and the known effects of similar substituents in other aniline-based polymers. Dedicated research focusing on the polymerization of 2,3-dichloro-N,N-dimethylaniline and its derivatives would be necessary to fully elucidate the specific structure-activity relationships in this context.

SAR in Agrochemical Intermediate Efficacy

The derivatives of 2,3-dichloro-N,N-dimethylaniline have demonstrated significant utility as intermediates in the synthesis of various agrochemicals, particularly insecticides. The specific arrangement of the chloro and N,N-dimethyl groups is crucial for the successful synthesis and subsequent biological activity of the final products.

A key example is the use of a closely related derivative in the production of nereistoxin (B154731) insecticides. A patent describes the preparation of 2,3-dichloro-N,N-dimethylpropylamine, which serves as a vital intermediate for insecticides such as cartap, bensultap, and thiocyclam. google.com The mode of action of these insecticides differs from that of common organophosphorus and pyrethroid insecticides, making them effective against resistant insect populations. google.com The synthesis of this intermediate involves the chlorination of N,N-dimethylallylamine. google.com

The structure of the 2,3-dichloroaniline (B127971) moiety is a recurring feature in a number of herbicides. For example, the 3,4-dichloroaniline (B118046) unit is present in herbicides like propanil, diuron, and linuron. researchgate.net While the substitution pattern is different, the presence of dichlorinated aniline highlights the importance of this structural motif in conferring herbicidal activity. The specific positioning of the chlorine atoms on the phenyl ring is critical for the molecule's interaction with its biological target.

The efficacy of agrochemicals derived from dichlorinated aniline intermediates is influenced by several structural factors:

The N,N-dimethyl Group: This group can be a site for metabolic modification in the target organism, potentially influencing the compound's persistence and mode of action. It also contributes to the molecule's lipophilicity, which can affect its uptake and transport within the pest.

Further Derivatization: The core structure of 2,3-dichloro-N,N-dimethylaniline can be further modified to create a diverse range of agrochemicals. For instance, the amine group can be transformed into amides or other functional groups, leading to compounds with different biological activities.

Table 2: Examples of Agrochemicals Derived from or Structurally Related to Dichlorinated N,N-Dimethylaniline Intermediates

| Agrochemical Class | Example Compound/Intermediate | Structural Moiety Related to 2,3-dichloro-N,N-dimethylaniline | Role of the Dichloroaniline Moiety |

| Nereistoxin Insecticides | 2,3-dichloro-N,N-dimethylpropylamine | Dichlorinated N,N-dimethylalkylamine | Key precursor for the synthesis of the active ingredient. google.com |

| Phenylurea Herbicides | Diuron, Linuron | 3,4-dichloroaniline | Essential for herbicidal activity, interacts with the target protein. researchgate.net |

| Acylanilide Herbicides | Propanil | 3,4-dichloroaniline | Core structural component responsible for biological action. researchgate.net |

The structure-activity relationship in this context is complex and multifaceted. The dichlorinated N,N-dimethylaniline core provides a foundational structure that, when appropriately modified, can lead to potent and selective agrochemicals. The specific arrangement of substituents is a key determinant of the final product's efficacy and spectrum of activity.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dichloro N,n Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

While comprehensive experimental spectra for 2,3-dichloro-N,N-dimethylaniline are not widely published, predicted NMR data, based on computational models, offer valuable insights into its expected spectral characteristics. The aromatic region of the ¹H NMR spectrum is anticipated to show a complex splitting pattern due to the coupling of the three adjacent protons on the benzene (B151609) ring. The N,N-dimethyl group would appear as a singlet in the upfield region. In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons and one for the two equivalent methyl carbons.

Predicted ¹H and ¹³C NMR Data for 2,3-Dichloro-N,N-dimethylaniline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N(CH₃)₂ | 2.7 - 3.0 | ~40 - 45 |

| Aromatic-H | 6.8 - 7.4 | - |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar couplings between neighboring protons. For 2,3-dichloro-N,N-dimethylaniline, cross-peaks would be expected between the adjacent aromatic protons, allowing for the assignment of their relative positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. nih.gov This would allow for the direct assignment of each protonated aromatic carbon by correlating the previously assigned proton signals to their corresponding carbon signals.

Solid-State NMR for Crystalline Forms

In instances where 2,3-dichloro-N,N-dimethylaniline exists in a crystalline or polycrystalline form, solid-state NMR (ssNMR) spectroscopy provides critical structural information that is inaccessible in solution-state NMR. contaminantdb.ca Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass of each element is unique. For 2,3-dichloro-N,N-dimethylaniline, the monoisotopic mass is calculated to be 189.0112047 Da. hmdb.ca HRMS can confirm this exact mass, thereby verifying the elemental composition of C₈H₉Cl₂N and distinguishing it from other compounds with the same nominal mass.

Identity and Mass Data for 2,3-Dichloro-N,N-dimethylaniline

| Identifier | Value |

|---|---|

| IUPAC Name | 2,3-dichloro-N,N-dimethylaniline |

| CAS Number | 58566-65-7 |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

Data sourced from PubChem. hmdb.ca

Tandem Mass Spectrometry (MS/MS) for Environmental Metabolite Profiling

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This method is particularly useful for structural elucidation and for the analysis of complex mixtures, such as environmental samples.

The fragmentation of 2,3-dichloro-N,N-dimethylaniline in a mass spectrometer would likely proceed through several key pathways. A common fragmentation for amines is the loss of a methyl group (a neutral loss of 15 Da) from the N,N-dimethylamino moiety. Another expected fragmentation is the cleavage of the C-N bond, leading to the loss of the dimethylamino group. The presence of two chlorine atoms will also result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 9:6:1.

In the context of environmental metabolite profiling, MS/MS is a powerful tool for identifying the degradation products of 2,3-dichloro-N,N-dimethylaniline in soil, water, or biological systems. These metabolites could include hydroxylated, demethylated, or dehalogenated derivatives. By comparing the fragmentation patterns of the parent compound with those of potential metabolites, it is possible to identify and characterize these transformation products, which is crucial for assessing the environmental fate and impact of the compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

To date, a crystal structure for 2,3-dichloro-N,N-dimethylaniline has not been reported in the publicly available crystallographic databases. However, if a suitable single crystal could be grown, X-ray crystallography would provide unambiguous information about its molecular conformation, including bond lengths, bond angles, and torsional angles. For example, it would reveal the planarity of the aniline (B41778) ring and the orientation of the N,N-dimethylamino group relative to the ring.

Furthermore, this technique would elucidate the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern how the molecules pack together in the crystal lattice. This information is crucial for understanding the physical properties of the solid material. As 2,3-dichloro-N,N-dimethylaniline is achiral, there is no absolute stereochemistry to be determined.

Crystallographic Data for Related Substituted Anilines

| Compound | Crystal System | Space Group |

|---|---|---|

| o-Chloroaniline | Orthorhombic | Pmmm |

| m-Chloroaniline | Orthorhombic | Pcca |

This table presents data for related compounds to illustrate the type of information obtained from X-ray diffraction studies. hmdb.ca

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Group Frequencies and Band Assignments

The vibrational modes of 2,3-dichloro-N,N-dimethylaniline can be assigned by comparing them to the assignments for the parent molecule, N,N-dimethylaniline, and considering the influence of the two chlorine atoms. The presence of chlorine atoms is expected to shift the frequencies of the benzene ring vibrations and introduce new C-Cl stretching and bending modes. rsc.org

Theoretical calculations using Density Functional Theory (DFT) on N,N-dimethylaniline have provided a solid basis for these assignments. sphinxsai.comresearchgate.net The key vibrational modes are detailed below.

Aromatic C-H Stretching: These vibrations typically appear in the 3000-3100 cm⁻¹ region. For a trisubstituted benzene ring like in 2,3-dichloro-N,N-dimethylaniline, multiple bands are expected in this region.

Methyl Group Vibrations: The -N(CH₃)₂ group gives rise to characteristic stretching and bending vibrations. The asymmetric and symmetric C-H stretching of the methyl groups are expected in the 2900-3000 cm⁻¹ range. The asymmetric and symmetric bending modes typically appear around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually result in a series of bands in the 1400-1600 cm⁻¹ region. The intensity and position of these bands are sensitive to the substitution pattern on the ring.

C-N Stretching: The stretching vibration of the C-N bond connecting the dimethylamino group to the phenyl ring is a crucial indicator. In N,N-dimethylaniline, this mode is observed in the range of 1340-1360 cm⁻¹. sphinxsai.com The presence of electron-withdrawing chlorine atoms on the ring may slightly alter the bond strength and thus the frequency of this vibration.

C-Cl Stretching: The carbon-chlorine stretching vibrations are a direct consequence of the substitution. For dichlorobenzenes, these modes are typically found in the 600-800 cm⁻¹ region. The exact position depends on the substitution pattern.

The following table summarizes the expected characteristic vibrational frequencies for 2,3-dichloro-N,N-dimethylaniline based on data from related molecules.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3000 - 3100 |

| Asymmetric CH₃ Stretching | ~2950 |

| Symmetric CH₃ Stretching | ~2850 |

| Aromatic C=C Stretching | 1400 - 1600 |

| Asymmetric CH₃ Bending | ~1450 |

| Symmetric CH₃ Bending | ~1380 |

| C-N Stretching | 1340 - 1360 |

| Aromatic C-H In-plane Bending | 1000 - 1300 |

| Aromatic C-H Out-of-plane Bending | 750 - 900 |

| C-Cl Stretching | 600 - 800 |

| Ring Puckering/Deformation | 400 - 600 |

This table is a representation of expected frequencies based on data from N,N-dimethylaniline and substituted benzenes.

Conformational Analysis using Vibrational Modes

The conformation of 2,3-dichloro-N,N-dimethylaniline, particularly the orientation of the dimethylamino group relative to the phenyl ring, can be investigated using vibrational spectroscopy. The free rotation around the C-N bond can be hindered by the presence of the ortho-chloro substituent. This can lead to the existence of different conformers, which may be distinguishable by subtle shifts in their vibrational spectra. iu.edu.samdpi.com

The planarity of the -N(CH₃)₂ group with respect to the aromatic ring influences the extent of p-π conjugation. Any deviation from planarity, caused by steric hindrance from the ortho-chlorine atom, would affect the C-N bond order and, consequently, its stretching frequency. A detailed analysis of the C-N stretching region in the IR and Raman spectra, potentially at different temperatures, could reveal the presence of multiple conformers.

Furthermore, low-frequency torsional modes, which are often active in the Raman spectrum, can provide direct information about the rotational barriers around the C-N bond. mdpi.com While experimental data for 2,3-dichloro-N,N-dimethylaniline is lacking, computational studies on similar sterically hindered anilines have shown that vibrational spectroscopy is a powerful tool for conformational analysis.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of UV or visible light. The UV-Visible spectrum of 2,3-dichloro-N,N-dimethylaniline is expected to be dominated by π → π* transitions within the substituted benzene ring.

The parent molecule, N,N-dimethylaniline, exhibits a strong absorption band around 251 nm and a weaker, longer-wavelength band around 298 nm in non-polar solvents. aatbio.com These bands are attributed to the π → π* transitions of the benzene ring, which are perturbed by the electron-donating dimethylamino group.

The introduction of two chlorine atoms onto the benzene ring is expected to cause a red shift (bathochromic shift) of these absorption bands. This is due to the extension of the conjugated system by the lone pairs of the chlorine atoms, although the inductive electron-withdrawing effect of chlorine can also play a role. mdpi.com Studies on other chloro-substituted anilines have demonstrated this trend. researchgate.net

Fluorescence spectroscopy provides information about the emission of light from the excited electronic state. N,N-dimethylaniline is known to be fluorescent, with an emission maximum that is highly sensitive to the polarity of the solvent. aatbio.com This solvatochromism is indicative of a significant change in the dipole moment of the molecule upon excitation.

For 2,3-dichloro-N,N-dimethylaniline, the fluorescence properties would also be influenced by the chlorine substituents. The "heavy atom effect" of chlorine can enhance intersystem crossing from the singlet excited state to a triplet state, which may lead to a decrease in fluorescence quantum yield compared to N,N-dimethylaniline.

The following table provides an estimation of the electronic absorption and emission properties of 2,3-dichloro-N,N-dimethylaniline based on the parent compound and the known effects of halogen substitution.

| Spectroscopic Parameter | N,N-Dimethylaniline | Expected for 2,3-Dichloro-N,N-dimethylaniline |

| Absorption λmax (π→π*) | ~251 nm, ~298 nm aatbio.com | Red-shifted compared to N,N-dimethylaniline |

| Molar Absorptivity (ε) | High | Expected to be high |

| Emission λmax | ~346 nm (in non-polar solvent) aatbio.com | Potentially red-shifted, solvent dependent |

| Fluorescence Quantum Yield | Moderate | Potentially lower due to heavy atom effect |

This table presents a comparative estimation of spectroscopic properties.

Theoretical and Computational Studies on 2,3 Dichloro N,n Dimethylaniline

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system.

The N,N-dimethylamino group in 2,3-dichloro-N,N-dimethylaniline can rotate around the C-N bond. This rotation is likely hindered by the presence of the adjacent chlorine atom. MD simulations could be used to:

Explore the conformational landscape: Identify the most stable rotational conformers and the transition states between them.

Calculate rotational barriers: Determine the energy required to rotate the dimethylamino group, which influences the molecule's flexibility and how it might interact with other molecules.

A hypothetical data table for the rotational barrier of the C-N bond might be:

| Parameter | Predicted Value |

| Rotational Barrier | (Value in kcal/mol) |

| Most Stable Dihedral Angle (Cl-C-C-N) | (Value in degrees) |

This table is for illustrative purposes only, as specific research data is unavailable.

The properties and behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly include solvent molecules to study these effects. For 2,3-dichloro-N,N-dimethylaniline, simulations in different solvents (e.g., polar and non-polar) would reveal:

How the solvent affects conformational preferences.

The nature of the solvation shell around the molecule.

The impact of the solvent on the molecule's dynamic motions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of hydrogen and carbon atoms. For 2,3-dichloro-N,N-dimethylaniline, this would be particularly useful for assigning the signals of the aromatic protons, which would have a complex splitting pattern due to their chemical environment.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated and correlated with experimental infrared (IR) spectra. This allows for the assignment of specific absorption bands to the stretching and bending modes of the various functional groups in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This would identify the wavelengths of maximum absorption and the nature of the electronic transitions involved.

A hypothetical data table for predicted spectroscopic data might include:

| Spectrum | Key Predicted Peaks |

| ¹H NMR | Aromatic protons (δ 7.0-7.5 ppm), N(CH₃)₂ protons (δ 2.5-3.0 ppm) |

| IR | C-N stretch (~1350 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) |

| UV-Vis | λ_max (~250-300 nm) |

This table is for illustrative purposes only, as specific research data is unavailable.

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry provides powerful tools for predicting the reactivity of molecules and modeling potential reaction pathways. For 2,3-dichloro-N,N-dimethylaniline, these studies are crucial for understanding how the interplay of the electron-donating dimethylamino group and the electron-withdrawing chlorine atoms dictates its chemical behavior.

Theoretical analyses indicate that 2,3-dichloro-N,N-dimethylaniline is susceptible to various chemical transformations. The presence of the chlorine atoms on the aromatic ring facilitates electrophilic aromatic substitution, typically directing incoming electrophiles to the positions ortho and para to the activating dimethylamino group. However, the steric hindrance from the adjacent chlorine and dimethylamino groups can influence the regioselectivity of these reactions.

General reaction types predicted for this compound include:

Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide, which can then serve as an intermediate in further reactions.

Reduction: The chloro groups can be removed through reduction, although this is generally a less common transformation for aryl chlorides.

Halogenation: N-oxide mediated halogenation presents a potential pathway for further functionalization of the aromatic ring. Mechanistic studies on related N,N-dimethylaniline derivatives suggest that these reactions may proceed through a combination of sigmatropic rearrangement and nucleophilic aromatic substitution pathways.

While specific, in-depth computational modeling of reaction pathways for 2,3-dichloro-N,N-dimethylaniline is not extensively documented in publicly available literature, methodologies such as Density Functional Theory (DFT) have been applied to similar chlorinated compounds to elucidate reaction mechanisms. nih.gov Such studies for 2,3-dichloro-N,N-dimethylaniline would likely focus on calculating the activation energies for various electrophilic substitution reactions to predict the most favorable products.

Table 1: Predicted Reactivity of 2,3-Dichloro-N,N-dimethylaniline

| Reaction Type | Predicted Outcome | Influencing Factors |

| Electrophilic Aromatic Substitution | Substitution at positions ortho and para to the -N(CH₃)₂ group | Steric hindrance from chlorine atoms, electronic effects of substituents |

| Oxidation | Formation of N-oxide | Nature of the oxidizing agent |

| N-Oxide Mediated Halogenation | Further halogenation of the aromatic ring | Reaction conditions, solvent |

Molecular Docking and Interaction Studies (e.g., with non-biological receptors, catalysts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug discovery with biological targets, it is also a valuable tool for understanding interactions with non-biological receptors such as catalysts and material surfaces.

In the context of 2,3-dichloro-N,N-dimethylaniline, molecular docking studies could provide insights into its interaction with various catalysts. For instance, the synthesis of N,N-dimethylaniline itself can be achieved using zeolite catalysts. mdpi.com Computational modeling could elucidate how the dichloro-substituted molecule would orient itself within the pores of a zeolite catalyst, which could in turn inform the design of catalysts for selective reactions involving this substrate.

Key interaction points for 2,3-dichloro-N,N-dimethylaniline in a catalytic pocket or on a surface would likely involve:

The lone pair of electrons on the nitrogen atom, which can act as a Lewis base.

The aromatic pi-system, which can engage in pi-stacking or other non-covalent interactions.

The chlorine atoms, which can participate in halogen bonding.

Despite the potential applications, specific molecular docking studies of 2,3-dichloro-N,N-dimethylaniline with non-biological receptors or catalysts are not readily found in the surveyed scientific literature. However, the principles of molecular modeling suggest that such studies would be highly informative for applications in catalysis and materials science.

Table 2: Potential Interaction Sites for Molecular Docking

| Molecular Feature | Type of Interaction | Potential Receptor/Surface Site |

| Nitrogen Lone Pair | Lewis base interaction, hydrogen bonding | Acidic sites on a catalyst surface |

| Aromatic Ring | π-π stacking, van der Waals forces | Flat surfaces, other aromatic systems |

| Chlorine Atoms | Halogen bonding, dipole-dipole interactions | Electron-rich sites, polar surfaces |

Applications of 2,3 Dichloro N,n Dimethylaniline As a Chemical Precursor or Intermediate

Role in Agrochemical Synthesis

The use of chlorinated anilines as building blocks in the synthesis of agrochemicals is a well-established practice. However, direct evidence from scientific journals and patents specifically detailing the role of 2,3-dichloro-N,N-dimethylaniline in the synthesis of commercial herbicides, insecticides, or fungicides is limited.

Intermediate for Herbicides (e.g., anilide herbicides)

There is no direct evidence in the reviewed literature to confirm the use of 2,3-dichloro-N,N-dimethylaniline as a key intermediate in the synthesis of anilide herbicides. While many anilide herbicides contain a dichlorinated aniline (B41778) moiety, the specific substitution pattern and the presence of the N,N-dimethyl group in the target compound may not be suitable for the synthesis of current major anilide herbicides.

Precursor for Insecticides or Fungicides (focus on chemical synthesis, not biological efficacy or safety)

Scientific literature and patent searches did not yield specific examples of 2,3-dichloro-N,N-dimethylaniline being used as a direct precursor for the synthesis of insecticides or fungicides. General statements in some chemical supplier databases suggest its potential as an intermediate in agrochemical synthesis, but concrete reaction schemes or product examples are not provided. A Chinese patent describes the preparation of 2,3-dichloro-N,N-dimethylpropylamine as an important intermediate for nereistoxin (B154731) insecticides like cartap, benthiocarb, disosultap, bensultap, and thiocyclam. google.com However, this is a different compound from the subject of this article.

Building Block in Specialty Chemicals and Pharmaceuticals (specifically as an intermediate, not the final drug/dosage)

The unique electronic and steric properties of 2,3-dichloro-N,N-dimethylaniline make it a potential candidate as a building block in the synthesis of various specialty chemicals and as an intermediate in the preparation of pharmaceutical compounds.

Synthesis of Heterocyclic Compounds

While the direct use of 2,3-dichloro-N,N-dimethylaniline in the synthesis of heterocyclic compounds is not prominently featured in the searched literature, related structures are employed in such reactions. For instance, a study on the synthesis of new heterocyclic compounds involved the reaction of 2,3-dimethylaniline (B142581) with other reagents. nih.gov Another publication details the synthesis of new heterocyclic compounds using 2-(4,7-dichloro-3,3-dimethyl-indolin-2-ylidene)malonaldehyde, which is a more complex indole (B1671886) derivative. researchgate.netscispace.comgrowingscience.com A US patent mentions the use of N,N-dimethylaniline as a suitable base in the synthesis of 2,3-dichloro-5,6-dicyanopyrazine and its derivatives, which are useful as fluorescing agents. google.com The reactivity of the aniline nitrogen and the potential for substitution on the aromatic ring could theoretically allow 2,3-dichloro-N,N-dimethylaniline to participate in cyclization reactions to form various heterocyclic systems. However, specific, documented examples remain elusive in the available literature.

Precursor for Dyes and Pigments

N,N-dimethylaniline and its derivatives are well-known precursors in the dye industry, particularly for the synthesis of triarylmethane and azo dyes. wikipedia.orgunb.ca For example, N,N-dimethylaniline is a key precursor to commercially important dyes like malachite green and crystal violet. wikipedia.org A review on azo dyes mentions the synthesis of Schiff base-azo dye derivatives through the condensation of 2,3-dimethylaniline with a formylthiophene unit of an azo dye. nih.gov Another study describes the synthesis of bioactive azo dyes using various N,N-dimethylaniline derivatives as coupling components. researchgate.net While these examples utilize similar structures, there is no specific mention in the reviewed literature of 2,3-dichloro-N,N-dimethylaniline being used as a precursor for commercially significant dyes or pigments. The chlorinated phenyl ring would influence the final color and properties of a potential dye molecule.

Contribution to Polymer Chemistry

The role of aniline derivatives in polymer chemistry is significant, often as monomers or as catalysts in polymerization reactions. N,N-dimethylaniline, for instance, serves as a promoter in the curing of polyester (B1180765) and vinyl ester resins. wikipedia.org There are also studies on the use of N,N-dimethylaniline end-functional polymers in photoinduced block copolymerization. researchgate.net However, a specific contribution of 2,3-dichloro-N,N-dimethylaniline to polymer chemistry is not documented in the available search results. Its structure suggests potential as a monomer in condensation polymerization, where the amine functionality could react with other monomers. The chlorine substituents would impart specific properties, such as flame retardancy or altered solubility, to the resulting polymer. Nevertheless, without concrete research findings or patents, its role in this field remains speculative.

Monomer in Polymer Synthesis (e.g., polyanilines, polyamides)

There is currently no significant scientific literature available that documents the use of 2,3-dichloro-N,N-dimethylaniline as a monomer in the synthesis of polymers such as polyanilines or polyamides. The synthesis of polyanilines and aromatic polyamides often involves the polymerization of aniline or its derivatives. mdpi.comnih.gov For example, composites of poly(2,3-dimethylaniline)/polyaniline have been prepared, indicating that dimethylaniline derivatives can be used in polymerization processes. epa.gov However, specific studies detailing the polymerization of 2,3-dichloro-N,N-dimethylaniline are not found in the reviewed literature. The electronic and steric effects of the two chlorine atoms at the 2 and 3 positions of the aniline ring would be expected to significantly influence its reactivity and the properties of any resulting polymer, but this remains a subject for future research.

Modification of Polymer Properties

Information regarding the application of 2,3-dichloro-N,N-dimethylaniline for the modification of polymer properties is not available in the current body of scientific research. While various additives and monomers are used to alter the physical, chemical, and mechanical properties of polymers, the specific use of this compound for such purposes has not been reported.

Ligand or Catalyst Component in Organic Reactions

The scientific literature does not currently contain reports on the use of 2,3-dichloro-N,N-dimethylaniline as a ligand or a component of a catalyst in organic reactions. Although aniline derivatives can act as ligands for metal catalysts, the specific application of 2,3-dichloro-N,N-dimethylaniline in this context is not documented. The presence of the dimethylamino group and the chlorine substituents could potentially allow it to coordinate with metal centers, but its efficacy and utility in catalytic systems have not been explored or reported.

Data Tables

Table 1: Documented Applications of 2,3-Dichloro-N,N-dimethylaniline and Related Compounds

| Compound | Application | Research Findings |

| 2,3-Dichloro-N,N-dimethylaniline | Intermediate in dye synthesis. | Primarily used as a precursor for other chemical products. |

| Polymer Synthesis | No documented use as a monomer for polyanilines or polyamides. | |

| Polymer Modification | No documented use for modifying polymer properties. | |

| Ligand/Catalyst Component | No documented use as a ligand or catalyst component. | |

| N,N-Dimethylaniline | Promoter in resin curing; Precursor for dyes and organic compounds. wikipedia.org | Serves as a promoter for polyester and vinyl ester resins; key precursor for dyes like malachite green and crystal violet. wikipedia.org |

| 2,3-Dimethylaniline | Building block in polymer synthesis. merckmillipore.com | Its amine group participates in polymerization reactions to form polymers for plastics and resins. merckmillipore.com |

| Poly(2,3-dimethylaniline)/ Polyaniline | Composite Material | Synthesized by in situ polymerization of aniline on P(2,3-DMA) particles. epa.gov |

Environmental Fate and Transformation Research Excluding Human Toxicity/safety

Environmental Degradation Pathways

The degradation of 2,3-dichloro-N,N-dimethylaniline in the environment is expected to occur through a combination of abiotic and biotic pathways. These processes are crucial in determining the compound's persistence and potential for long-range transport.

Photolysis, or degradation by sunlight, is anticipated to be a more significant abiotic degradation pathway for chloroanilines in aquatic environments and on soil surfaces. For instance, 4-chloroaniline has a photo-oxidation half-life of 1 to 3 hours in surface water with low organic matter. mdpi.com In contrast, 3,4-dichloroaniline (B118046) exhibits a longer photolysis half-life of 18 days in surface water. mdpi.com By analogy, it is expected that 2,3-dichloro-N,N-dimethylaniline will also undergo photolysis, although the specific rate and byproducts are not well-documented.

The biodegradation of chlorinated anilines is a key process in their removal from the environment. While specific studies on 2,3-dichloro-N,N-dimethylaniline are scarce, research on other isomers provides insight into potential microbial degradation mechanisms.

Biodegradation of chloroanilines can be a slow process. For example, 2,4-dichloroaniline biodegrades relatively slowly in soil. ethz.ch The initial step in the biodegradation of 2,4-dichloroaniline often involves a reductive dehalogenation, removing a chlorine atom from the ortho position to form a monochlorinated aniline (B41778), which is more readily degraded. ethz.ch This is followed by oxidative deamination to form a chlorocatechol, which can then be further broken down through a modified ortho-cleavage pathway. ethz.ch It is plausible that 2,3-dichloro-N,N-dimethylaniline could undergo a similar initial dehalogenation step.

The presence of the N,N-dimethyl group may also influence the biodegradation pathway. For N,N-dimethylaniline, the primary transformations observed in biological systems are N-demethylation to form N-methylaniline and aniline, and ring hydroxylation. epa.gov Therefore, the microbial degradation of 2,3-dichloro-N,N-dimethylaniline may involve a combination of dehalogenation, N-demethylation, and ring-opening reactions.

Mobility and Bioavailability in Ecosystems (Non-Human)

The mobility of a chemical in the environment determines its potential to move from the point of release to other environmental compartments. Bioavailability refers to the fraction of a chemical that is available for uptake by organisms.

The mobility of organic substances in the subsurface is their potential to be transported by porewater flow. nih.govacs.org This mobility is dependent on the substance's persistence in the soil and its sorption to soil and sediment particles. nih.govacs.org For ionizable compounds like anilines, mobility can be influenced by pH, which affects their charge and interaction with soil minerals. nih.gov

The bioavailability of contaminants in sediment is a complex process influenced by physical, chemical, and biological interactions. itrcweb.orgbattelle.org Contaminants that are strongly sorbed to sediment particles are generally less bioavailable. nih.gov Changes in environmental conditions, such as redox potential and pH, can affect the partitioning of contaminants between sediment and porewater, thereby altering their bioavailability. nih.gov While no specific data exists for 2,3-dichloro-N,N-dimethylaniline, the general principles of contaminant bioavailability in sediments would apply.

Adsorption to Soil and Sediment Particles

Limited direct research has been published on the adsorption of 2,3-dichloro-N,N-dimethylaniline to soil and sediment particles. However, the behavior of similar substituted anilines can provide insights into the likely adsorption mechanisms. The adsorption of aniline and its chlorinated derivatives to soil and sediment is significantly influenced by soil properties. Key factors affecting the adsorption of these compounds include the organic matter content and the amount of clay present in the soil. researchgate.net Generally, higher organic matter and clay content lead to greater adsorption. researchgate.net

The interaction between substituted anilines and soil components is complex. For instance, studies on aniline and p-chloroaniline have demonstrated a strong correlation between the Freundlich adsorption constant (Kf) and soil organic carbon. researchgate.net This suggests that partitioning into the organic fraction of the soil is a primary mechanism of adsorption. The presence of clay minerals also contributes to adsorption, and the process can be influenced by the soil's pH and the specific cations present on the clay surfaces. researchgate.net

Table 1: Factors Influencing the Adsorption of Substituted Anilines to Soil and Sediment

| Soil/Sediment Property | Influence on Adsorption | Rationale |

| Organic Matter Content | Increased adsorption | Provides a nonpolar phase for hydrophobic partitioning of the compound. |

| Clay Content | Increased adsorption | Provides surface area and charged sites for interaction with the compound. |

| Soil pH | Variable | Can affect the surface charge of soil colloids and the speciation of the aniline compound. |

| Cation Exchange Capacity | Variable | Influences the interaction of the compound with clay minerals. |

This table is based on general principles of soil chemistry and findings for related substituted anilines, as direct data for 2,3-dichloro-N,N-dimethylaniline is not available.

Uptake and Translocation in Plants (e.g., agricultural research)

There is a notable lack of specific research on the uptake and translocation of 2,3-dichloro-N,N-dimethylaniline in plants. However, studies on other chlorinated anilines and related compounds indicate that plant uptake of such substances is possible and can be a pathway for their entry into the food chain. The efficiency of uptake and translocation is dependent on the specific chemical structure of the compound and the plant species .

For example, research on chlorinated auxins has shown that plants can take up and metabolize these compounds. The position of the chlorine atom on the aromatic ring can significantly affect the biological activity and subsequent metabolism of the compound within the plant. mdpi.com Studies with other types of chlorinated hydrocarbons have also demonstrated that uptake from the soil into the roots and subsequent translocation to the shoots can occur. clu-in.org

The uptake of organic compounds from the soil by plants is a complex process influenced by several factors, including the compound's water solubility, hydrophobicity (log Kow), and the plant's physiological characteristics. Generally, compounds with moderate hydrophobicity are more readily taken up by roots and translocated to other parts of the plant.